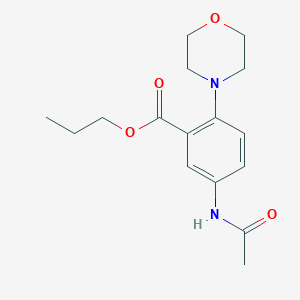
Propyl 5-(acetylamino)-2-(morpholin-4-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 5-(acetylamino)-2-(morpholin-4-yl)benzoate is an organic compound with a complex structure that includes a propyl ester, an acetylamino group, and a morpholine ring attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 5-(acetylamino)-2-(morpholin-4-yl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The benzoate core is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group.
Acetylation: The amino group is acetylated to form the acetylamino group.
Morpholine Introduction: The morpholine ring is introduced via nucleophilic substitution.
Esterification: The final step involves esterification with propyl alcohol to form the propyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Propyl 5-(acetylamino)-2-(morpholin-4-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the acetylamino group or the ester moiety.
Substitution: Nucleophilic substitution reactions can replace the morpholine ring with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Propyl 5-(acetylamino)-2-(morpholin-4-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Propyl 5-(acetylamino)-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets. The acetylamino group and morpholine ring are key functional groups that interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Propyl 5-(amino)-2-(morpholin-4-yl)benzoate: Similar structure but lacks the acetyl group.
Propyl 5-(acetylamino)-2-(piperidin-4-yl)benzoate: Similar structure but contains a piperidine ring instead of a morpholine ring.
Uniqueness
Propyl 5-(acetylamino)-2-(morpholin-4-yl)benzoate is unique due to the presence of both the acetylamino group and the morpholine ring, which confer specific chemical and biological properties. These functional groups enhance its reactivity and potential interactions with biological targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C16H22N2O4 |
|---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
propyl 5-acetamido-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C16H22N2O4/c1-3-8-22-16(20)14-11-13(17-12(2)19)4-5-15(14)18-6-9-21-10-7-18/h4-5,11H,3,6-10H2,1-2H3,(H,17,19) |
InChI Key |
QPTFVGCQRBCJTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















